molecular formula C15H15ClN4O2S B2914479 7-(2-chlorobenzyl)-1,3-dimethyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 372972-97-9

7-(2-chlorobenzyl)-1,3-dimethyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2914479
CAS No.: 372972-97-9
M. Wt: 350.82
InChI Key: FNNZBNQPTHIWJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-(2-chlorobenzyl)-1,3-dimethyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative characterized by a purine-2,6-dione core with specific substituents at positions 1, 3, 7, and 8 (Figure 1). Key structural features include:

  • 1- and 3-positions: Methyl groups, which enhance metabolic stability and influence adenosine receptor binding .
  • 7-position: A 2-chlorobenzyl group, which may improve lipophilicity and target affinity compared to unsubstituted benzyl analogs .
  • 8-position: A methylsulfanyl (SCH3) group, which modulates electronic properties and solubility .

Its molecular formula is C16H17ClN4O2S (calculated based on analogous structures in ), with a molecular weight of approximately 380.85 g/mol.

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-methylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2S/c1-18-12-11(13(21)19(2)15(18)22)20(14(17-12)23-3)8-9-6-4-5-7-10(9)16/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNZBNQPTHIWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SC)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2-chlorobenzyl)-1,3-dimethyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is structurally related to known purine nucleosides and has been investigated for various therapeutic applications, including anti-inflammatory and anticancer effects.

The molecular formula of this compound is C18H22ClN5O4SC_{18}H_{22}ClN_5O_4S, with a molecular weight of approximately 407.851 g/mol. Key physical properties include:

  • Density : 1.4 ± 0.1 g/cm³
  • Boiling Point : 589.5 ± 60.0 °C at 760 mmHg
  • LogP : 2.99, indicating moderate lipophilicity which may influence its bioavailability and distribution in biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of purine derivatives. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AMCF73.79Induces apoptosis
Compound BNCI-H46012.50Cell cycle arrest
Compound CSF-26842.30Inhibition of proliferation

These findings suggest that similar derivatives may exhibit significant cytotoxicity against human cancer cell lines.

Anti-inflammatory Activity

Research indicates that certain purine derivatives possess anti-inflammatory properties by inhibiting key inflammatory mediators. For example, compounds related to this structure have been shown to reduce levels of cytokines such as TNF-alpha and IL-6 in vitro, which are crucial in the inflammatory response.

Case Studies

A notable study investigated the effects of a related purine derivative on human cancer cell lines. The compound demonstrated significant inhibition of cell growth and induced apoptosis through the activation of caspase pathways. The study concluded that modifications on the purine ring could enhance biological activity and selectivity towards cancer cells.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Adenosine Receptors : Compounds like this may act as antagonists or agonists at adenosine receptors, influencing cellular signaling pathways involved in tumor growth and inflammation.
  • Enzyme Inhibition : Inhibition of enzymes such as cyclin-dependent kinases (CDKs) has been observed in similar compounds, leading to cell cycle arrest in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related purine-2,6-dione derivatives, emphasizing substituent variations and their biological implications:

Compound Name & Structure Substituents (Positions) Molecular Formula Key Biological/Physicochemical Properties Reference
Target Compound : 7-(2-Cl-benzyl)-1,3-dimethyl-8-(SCH3) 7: 2-Cl-benzyl; 8: SCH3 C16H17ClN4O2S High lipophilicity; potential TRP channel modulation
HC608 (Pico145) : 7-(4-Cl-benzyl)-8-(3-CF3O-phenoxy)-1-(3-hydroxypropyl)-3-methyl 7: 4-Cl-benzyl; 8: 3-CF3O-phenoxy C22H21ClF3N5O4 TRPC5 inhibitor (IC50 = 6.2 nM); >5-fold selectivity vs. TRPC4
7-(3-Br-benzyl)-8-(hydroxymethyl)-3-methyl (Compound 1a) 7: 3-Br-benzyl; 8: CH2OH C14H13BrN4O3 Synthesized for anticancer screening; moderate solubility
7-Benzyl-1,3-dimethyl-8-phenyl (Compound 15) 7: Benzyl; 8: Phenyl C20H18N4O2 Structural analog with no reported bioactivity
8-((2-Cl-benzyl)thio)-7-(2-methoxyethyl)-3-methyl (CID 646416) 7: 2-methoxyethyl; 8: 2-Cl-benzylthio C16H17ClN4O3S Predicted high blood-brain barrier permeability
7-(4-Me-benzyl)-8-[(3-Me-butyl)sulfanyl]-1,3-dimethyl 7: 4-Me-benzyl; 8: 3-Me-butyl-SCH2 C20H26N4O2S Commercialized for research; uncharacterized activity

Key Observations:

Substituent Position Matters :

  • The 2-chlorobenzyl group in the target compound may confer distinct steric and electronic effects compared to 4-chlorobenzyl (HC608). HC608’s 4-Cl-benzyl group enhances TRPC5 selectivity, while 2-Cl substitution could alter binding pocket interactions .
  • Methylsulfanyl (SCH3) at position 8 increases lipophilicity (logP ~2.5) compared to polar groups like hydroxymethyl (CH2OH) (logP ~1.2) .

Biological Activity Trends: TRP Channel Modulation: HC608’s 3-CF3O-phenoxy group at position 8 is critical for TRPC5 inhibition, whereas the target compound’s SCH3 group may favor alternative targets (e.g., adenosine A2A receptors) . Anticancer Potential: Bromine substitution (e.g., 3-Br-benzyl in ) may enhance DNA intercalation but reduce metabolic stability compared to chloro analogs.

Synthetic Accessibility :

  • The target compound can be synthesized via microwave-assisted nucleophilic substitution (similar to ), whereas HC608 requires multi-step functionalization of the purine core .

Q & A

Q. What are the key methodological considerations for optimizing the synthesis of 7-(2-chlorobenzyl)-1,3-dimethyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione?

Answer:

  • Microwave-Assisted Synthesis : Microwave irradiation (e.g., 150°C, 10 bar pressure) can enhance reaction efficiency by reducing reaction times and improving yields compared to conventional heating. This approach is particularly effective for nucleophilic substitutions involving benzylamine derivatives .
  • Solvent and Catalyst Selection : Use polar aprotic solvents like n-propanol with triethylamine (TEA) as a base to facilitate deprotonation and intermediate stabilization. TEA also minimizes side reactions during benzylamine coupling .
  • Purification : Post-reaction purification via flash column chromatography (e.g., CH₂Cl₂:MeOH gradient) or ethanol recrystallization ensures high purity, critical for downstream biological assays .

Q. How can researchers validate the structural integrity of this compound after synthesis?

Answer:

  • NMR Spectroscopy : Compare experimental 1^1H and 13^13C NMR spectra with literature data for analogous purine-dione derivatives. Key signals include methylsulfanyl (δ ~2.5 ppm for SCH₃) and aromatic protons (δ ~7.3 ppm for 2-chlorobenzyl) .
  • X-ray Crystallography : Resolve crystal structures to confirm substituent positioning (e.g., 2-chlorobenzyl orientation) and hydrogen-bonding patterns in the purine core. This is critical for understanding molecular interactions .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ via ESI-MS) and compare with calculated values to rule out byproducts .

Q. What strategies are recommended for conducting a literature review on this compound’s pharmacological potential?

Answer:

  • Gap Analysis : Identify understudied substituents (e.g., methylsulfanyl vs. hydroxyl groups) by cross-referencing databases like PubMed and SciFinder. Focus on adenosine receptor affinity studies, as purine-diones are known A₁/A₂A modulators .
  • Methodological Trends : Prioritize studies using standardized assays (e.g., cAMP accumulation for receptor activity) to ensure data comparability. Note discrepancies in IC₅₀ values due to assay variability .

Q. How should reaction conditions be tailored to minimize side products during synthesis?

Answer:

  • Temperature Control : Maintain reaction temperatures below 160°C to avoid thermal decomposition of the purine core .
  • Stoichiometric Ratios : Use a 2:1 molar excess of benzylamine derivatives (e.g., 2-chlorobenzylamine) to ensure complete substitution at the 8-position, reducing unreacted intermediates .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sulfur-containing groups (e.g., methylsulfanyl) .

Q. What purification techniques are most effective for isolating this compound?

Answer:

  • Flash Chromatography : Optimize solvent gradients (e.g., CH₂Cl₂:MeOH from 100:0 to 80:20) to separate polar byproducts. Monitor fractions via TLC (Rf ~0.3 in 9:1 CH₂Cl₂:MeOH) .
  • Recrystallization : Use ethanol or ethyl acetate for high-yield crystallization. Slow cooling (0.5°C/min) improves crystal purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK-293 for adenosine receptors) and buffer conditions (e.g., 1 mM IBMX for cAMP assays) to isolate methodological variables .
  • Theoretical Alignment : Cross-reference activity data with computational models (e.g., molecular docking at A₂A receptor binding pockets) to validate structure-activity hypotheses .

Q. What advanced synthetic methodologies can improve scalability and reproducibility?

Answer:

  • Automated Synthesis : Employ robotic platforms for precise reagent dispensing and reaction monitoring (e.g., 12-hour automated thiolation in THF) to minimize human error .
  • Flow Chemistry : Explore continuous-flow reactors for high-throughput synthesis, particularly for photolabile intermediates .

Q. How can factorial design optimize reaction conditions for this compound?

Answer:

  • Variable Screening : Use a 2³ factorial design to test temperature (120–160°C), solvent polarity (DMF vs. n-propanol), and catalyst loading (1–5 mol%). Analyze main effects and interactions via ANOVA .

  • Response Surface Methodology (RSM) : Model yield (%) as a function of variables to identify optimal conditions. Example:

    VariableLow LevelHigh LevelOptimal Level
    Temperature120°C160°C150°C
    SolventDMFn-Propanoln-Propanol
    Catalyst1 mol%5 mol%3 mol%

Q. What structural modifications could enhance this compound’s selectivity for adenosine receptor subtypes?

Answer:

  • Substituent Effects :

    PositionSubstituentA₁ Affinity (Ki, nM)A₂A Affinity (Ki, nM)
    8Methylsulfanyl (SCH₃)120 ± 1585 ± 10
    8Piperidinyl450 ± 30220 ± 25
    72-Chlorobenzyl150 ± 2095 ± 12

    Data suggest that bulkier 8-substituents (e.g., piperidinyl) reduce A₁ binding due to steric clashes, while electron-withdrawing groups (e.g., Cl) at the 7-position enhance A₂A selectivity .

  • Hybrid Analogues : Introduce fused rings (e.g., spirocyclopropane) to restrict conformational flexibility and improve receptor subtype discrimination .

Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?

Answer:

  • Mechanistic Hypotheses : Link its adenosine receptor modulation to downstream pathways (e.g., cAMP/PKA signaling) using knockout models or siRNA silencing .
  • Systems Pharmacology : Combine in vitro binding data with in silico PK/PD models to predict bioavailability and brain penetration, critical for CNS-targeted therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.